molecular formula C8H17Br2NO B14817823 1-(3-Bromopropyl)piperidin-4-ol;hydrobromide CAS No. 88806-03-5

1-(3-Bromopropyl)piperidin-4-ol;hydrobromide

Cat. No.: B14817823
CAS No.: 88806-03-5
M. Wt: 303.03 g/mol
InChI Key: IEXSGGYCZQTDCK-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)piperidin-4-ol;hydrobromide is a chemical compound with the molecular formula C8H17Br2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)piperidin-4-ol;hydrobromide can be synthesized through several methods. One common approach involves the bromination of piperidine derivatives. The reaction typically involves the use of hydrobromic acid (HBr) and bromine (Br2) under controlled conditions to introduce the bromine atom into the piperidine ring . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)piperidin-4-ol;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)piperidin-4-ol;hydrobromide involves its interaction with molecular targets in biological systems. The bromine atom and the hydroxyl group in the piperidine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group in the piperidine ring. This combination of functional groups enhances its reactivity and makes it a versatile compound for various chemical transformations and research applications .

Properties

CAS No.

88806-03-5

Molecular Formula

C8H17Br2NO

Molecular Weight

303.03 g/mol

IUPAC Name

1-(3-bromopropyl)piperidin-4-ol;hydrobromide

InChI

InChI=1S/C8H16BrNO.BrH/c9-4-1-5-10-6-2-8(11)3-7-10;/h8,11H,1-7H2;1H

InChI Key

IEXSGGYCZQTDCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCCBr.Br

Origin of Product

United States

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